molecular formula C33H40N2O3 B455018 2-AMINO-4-[4-(PENTYLOXY)PHENYL]-8-{(Z)-1-[4-(PENTYLOXY)PHENYL]METHYLIDENE}-6,7-DIHYDRO-4H-CHROMEN-3(5H)-YL CYANIDE

2-AMINO-4-[4-(PENTYLOXY)PHENYL]-8-{(Z)-1-[4-(PENTYLOXY)PHENYL]METHYLIDENE}-6,7-DIHYDRO-4H-CHROMEN-3(5H)-YL CYANIDE

Cat. No.: B455018
M. Wt: 512.7g/mol
InChI Key: ZEYWJXLYZIEYKW-ROMGYVFFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-AMINO-4-[4-(PENTYLOXY)PHENYL]-8-{(Z)-1-[4-(PENTYLOXY)PHENYL]METHYLIDENE}-6,7-DIHYDRO-4H-CHROMEN-3(5H)-YL CYANIDE is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse pharmacological properties and have been the subject of extensive research due to their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-4-[4-(PENTYLOXY)PHENYL]-8-{(Z)-1-[4-(PENTYLOXY)PHENYL]METHYLIDENE}-6,7-DIHYDRO-4H-CHROMEN-3(5H)-YL CYANIDE typically involves multi-step organic reactions. One common method involves the condensation of appropriate aldehydes with malononitrile and substituted phenols under basic conditions. The reaction is usually carried out in the presence of a catalyst such as piperidine or ammonium acetate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it into corresponding alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various substituents onto the benzene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-cancer and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways that are crucial for cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-3-cyano-4H-chromenes
  • 2-amino-4-aryl-4H-chromenes
  • 2-amino-4H-chromene-3-carbonitriles

Uniqueness

What sets 2-AMINO-4-[4-(PENTYLOXY)PHENYL]-8-{(Z)-1-[4-(PENTYLOXY)PHENYL]METHYLIDENE}-6,7-DIHYDRO-4H-CHROMEN-3(5H)-YL CYANIDE apart is its unique substitution pattern, which imparts distinct chemical and biological properties. The presence of pentyloxy groups enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes .

Properties

Molecular Formula

C33H40N2O3

Molecular Weight

512.7g/mol

IUPAC Name

(8Z)-2-amino-4-(4-pentoxyphenyl)-8-[(4-pentoxyphenyl)methylidene]-4,5,6,7-tetrahydrochromene-3-carbonitrile

InChI

InChI=1S/C33H40N2O3/c1-3-5-7-20-36-27-16-12-24(13-17-27)22-26-10-9-11-29-31(30(23-34)33(35)38-32(26)29)25-14-18-28(19-15-25)37-21-8-6-4-2/h12-19,22,31H,3-11,20-21,35H2,1-2H3/b26-22-

InChI Key

ZEYWJXLYZIEYKW-ROMGYVFFSA-N

SMILES

CCCCCOC1=CC=C(C=C1)C=C2CCCC3=C2OC(=C(C3C4=CC=C(C=C4)OCCCCC)C#N)N

Isomeric SMILES

CCCCCOC1=CC=C(C=C1)/C=C\2/CCCC3=C2OC(=C(C3C4=CC=C(C=C4)OCCCCC)C#N)N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C=C2CCCC3=C2OC(=C(C3C4=CC=C(C=C4)OCCCCC)C#N)N

Origin of Product

United States

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